molecular formula C13H11N3O2S B1316945 2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione CAS No. 748738-32-1

2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione

Cat. No. B1316945
M. Wt: 273.31 g/mol
InChI Key: LNPILXRCRBMXCD-UHFFFAOYSA-N
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Description

2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives, also known as phthalimides, are recognized as one of the most talented skeletons due to their diverse biological activities . They are neutral and hydrophobic, so they can pass through the living membrane in vivo .


Synthesis Analysis

Isoindolines and dioxoisoindolines have been synthesized using simple heating and relatively quick solventless reactions . They were then purified with a methodology as green as possible . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Molecular Structure Analysis

The common structure of isoindoline-1,3-dione derivatives is –CO–N– ®–CO– . The construction of nitrogen holding heterocyclic ring attached to isoindoline-1,3-diones has been established to display strong antifungal and antibacterial activities .


Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives have been synthesized by the condensation of a phthalic anhydride with primary amines . The benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy yielded isoindoline-1,3-dione derivatives as the major product .

Scientific Research Applications

Synthesis and Characterization

  • Novel derivatives involving isoindoline-1,3-dione have been synthesized and characterized, demonstrating the versatility of this moiety in creating diverse chemical structures. For example, the synthesis of new 2-(5-Aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione derivatives highlights the potential of isoindoline-1,3-dione in the development of novel compounds with unique structural and spectral characteristics (Alimi et al., 2021).

Crystal Structure and Spectroscopy

  • The structural study of isoindoline-1,3-dione derivatives through methods like single crystal X-Ray diffraction and spectral studies (IR, 1H NMR) provides insights into the molecular geometry and electronic structure of these compounds, which is crucial for understanding their chemical behavior and potential applications (Anouar et al., 2019).

Antimicrobial and Antioxidant Properties

  • Some derivatives incorporating the isoindoline-1,3-dione group have been evaluated for their antimicrobial, antioxidant, and anti-inflammatory activities. For instance, novel phthalimide derivatives were synthesized and found to possess significant antimicrobial and antioxidant activities, suggesting their potential in medicinal chemistry (Lamie et al., 2015).

Molecular Docking and Computational Studies

  • Computational studies including molecular docking and density functional theory (DFT) analyses have been conducted on isoindoline-1,3-dione derivatives to predict their binding affinities to biological targets and understand their molecular properties. Such studies are essential for the rational design of compounds with desired biological activities (Ghabbour & Qabeel, 2016).

Safety And Hazards

While no risk was found for the isoindolines, there was evidence of three kinds of toxicity for the isoindoline-1,3-dione compounds . Further studies are needed to fully understand the safety and hazards associated with 2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione.

Future Directions

The findings provide a basis for further study to investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells . Isoindoline-1,3-dione derivatives have also shown potential as antipsychotic agents and in the treatment of Alzheimer’s disease , suggesting a wide range of potential applications in the future.

properties

IUPAC Name

2-[2-(2-amino-1,3-thiazol-5-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c14-13-15-7-8(19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18/h1-4,7H,5-6H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPILXRCRBMXCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560135
Record name 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione

CAS RN

748738-32-1
Record name 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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